molecular formula C6H8N2S2 B14495267 N,N-Dimethyl-1,3-thiazole-4-carbothioamide CAS No. 64649-17-8

N,N-Dimethyl-1,3-thiazole-4-carbothioamide

Cat. No.: B14495267
CAS No.: 64649-17-8
M. Wt: 172.3 g/mol
InChI Key: KCHOTSRNECUOBR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3-thiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1,3-thiazole-4-carbothioamide can be synthesized through the reaction of thiosemicarbazide with dimethyl sulfate under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thioamides, and substituted thioamides .

Scientific Research Applications

N,N-Dimethyl-1,3-thiazole-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,3-thiazole-4-carbothioamide involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the activity of enzymes essential for microbial growth and survival, leading to cell death . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-1,3-thiazole-4-carbothioamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethyl substitution on the thiazole ring enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

64649-17-8

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

N,N-dimethyl-1,3-thiazole-4-carbothioamide

InChI

InChI=1S/C6H8N2S2/c1-8(2)6(9)5-3-10-4-7-5/h3-4H,1-2H3

InChI Key

KCHOTSRNECUOBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CSC=N1

Origin of Product

United States

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